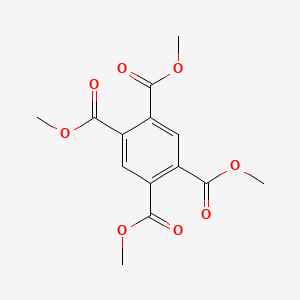

Tetramethyl pyromellitate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetramethyl benzene-1,2,4,5-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEIFJBUBJUUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212898 | |

| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-10-9 | |

| Record name | Tetramethyl pyromellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl pyromellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyl pyromellitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYL PYROMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG5F4XJK7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetramethyl Pyromellitate from Pyromellitic Dianhydride

Abstract: This technical guide provides a comprehensive overview of the synthesis of tetramethyl pyromellitate, a valuable chemical intermediate, from pyromellitic dianhydride. Tailored for researchers, chemists, and professionals in drug development and materials science, this document details the underlying chemical principles, a robust experimental protocol, characterization techniques, and process optimization strategies. By elucidating the causality behind experimental choices and grounding the procedure in established chemical theory, this guide serves as an authoritative resource for the safe, efficient, and reproducible synthesis of high-purity this compound.

Introduction: Pyromellitic Dianhydride and its Ester Derivatives

Pyromellitic dianhydride (PMDA), with the chemical formula C₁₀H₂O₆, is a highly functional aromatic compound widely utilized as a monomer in the production of high-performance polymers such as polyimides.[1][2] Its rigid structure and tetra-functionality impart exceptional thermal stability, chemical resistance, and mechanical strength to the resulting materials. The esterification of PMDA leads to the formation of pyromellitate esters, which serve as crucial plasticizers, crosslinking agents for polyester resins, and intermediates in the synthesis of various specialty chemicals.[2]

Among these, this compound (TMPM), the tetramethyl ester of pyromellitic acid, is a crystalline solid of significant interest. Its defined structure and properties make it a valuable building block in organic synthesis and a standard for analytical studies. This guide focuses exclusively on the complete esterification of PMDA with methanol to yield high-purity this compound.

The Chemistry of Synthesis: An Acid-Catalyzed Esterification

The conversion of pyromellitic dianhydride to this compound is a classic example of an acid-catalyzed esterification reaction, often referred to as a Fischer-Speier esterification. The overall process can be conceptualized in two primary stages:

-

Ring Opening: The reaction initiates with the nucleophilic attack of methanol on the electrophilic carbonyl carbons of the anhydride rings. This is a rapid, often exothermic, process that opens the two anhydride rings to form the intermediate, pyromellitic acid 2,5-dimethyl ester. This step can proceed without a catalyst, but the subsequent esterification requires one.

-

Esterification: The four carboxylic acid groups of the intermediate pyromellitic acid then undergo esterification with methanol. This is a reversible equilibrium-controlled process.[3] To drive the reaction to completion and achieve a high yield of the tetra-ester, a strong acid catalyst is employed, and an excess of the alcohol (methanol) is used. The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[4]

The water generated as a byproduct must be managed to prevent the reverse reaction (ester hydrolysis). Using a large excess of methanol shifts the equilibrium towards the product side in accordance with Le Châtelier's principle.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the laboratory-scale synthesis of this compound, emphasizing safety, efficiency, and product purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Pyromellitic Dianhydride (PMDA) | ≥97% | Sigma-Aldrich, et al. | Must be dry. Can be dried in a vacuum oven at 120°C for 4 hours. |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard vendors | Use of anhydrous grade is critical to maximize yield. |

| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Standard vendors | Handle with extreme caution in a fume hood. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard vendors | For neutralization. |

| Deionized Water | N/A | Laboratory supply | For washing steps. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard vendors | For drying the organic phase. |

Equipment Setup

-

Round-bottom flask (e.g., 500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Reagent Charging: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add pyromellitic dianhydride (e.g., 21.8 g, 0.1 mol).

-

Solvent Addition: Place the flask in an ice-water bath and add 200 mL of anhydrous methanol. Stir the suspension.

-

Catalyst Addition (Critical Step): While stirring vigorously in the ice bath, slowly and carefully add concentrated sulfuric acid (e.g., 5 mL) dropwise via a pipette. Causality: This addition is highly exothermic. The slow, cooled addition prevents excessive heat generation which could lead to uncontrolled boiling of the methanol and potential side reactions. Sulfuric acid acts as both the catalyst and a dehydrating agent.[4][5]

-

Reaction Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing with stirring for a minimum of 6 hours. Causality: Heating provides the necessary activation energy for the esterification of the four carboxylic acid groups. The reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of the volatile methanol solvent.

-

Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and intermediate acids.

Work-up and Purification

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The product, this compound, is sparingly soluble in cold methanol and should begin to precipitate as a white solid. Further cooling in an ice bath for 30-60 minutes will maximize the initial precipitation.

-

Initial Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove residual sulfuric acid and soluble impurities.

-

Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Slowly neutralize the acidic solution by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Caution: This neutralization is exothermic and releases CO₂ gas; vent the funnel frequently. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Combine this organic extract with the initially filtered crude product for the next step.

-

Recrystallization (Purification): The key to high purity is recrystallization. Dissolve the combined crude product in a minimum amount of hot methanol.[6] Once fully dissolved, allow the solution to cool slowly to room temperature. Causality: Slow cooling is crucial for the formation of large, well-defined crystals, which effectively exclude impurities from their lattice structure.[3] Once at room temperature, place the flask in an ice bath to complete the crystallization process.

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold methanol.[6] Dry the crystals under vacuum to remove all residual solvent. The final product should be a fine, white crystalline solid.

// Nodes Start [label="Charge PMDA &\n Anhydrous Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Slowly Add Conc. H₂SO₄\n(in Ice Bath)", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Heat to Reflux\n(≥ 6 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="Cool to Room Temp\n& Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter1 [label="Vacuum Filter\n(Collect Crude Solid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Neutralize Filtrate (NaHCO₃)\n& Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Combine [label="Combine Crude Products", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize [label="Recrystallize from\nHot Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter2 [label="Vacuum Filter\n(Collect Pure Crystals)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Catalyst; Catalyst -> Reflux; Reflux -> Cool; Cool -> Filter1; Filter1 -> Combine; Cool -> Neutralize [label="Filtrate", style=dashed]; Neutralize -> Combine [label="Recovered Product", style=dashed]; Combine -> Recrystallize; Recrystallize -> Filter2; Filter2 -> Dry; Dry -> End; }

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, several analytical techniques are essential.

| Property | Expected Value/Result | Source |

| Chemical Formula | C₁₄H₁₄O₈ | [7][8][9] |

| Molecular Weight | 310.26 g/mol | [7][10] |

| CAS Number | 635-10-9 | [7][8][9] |

| Appearance | White to off-white crystalline solid | [11] |

| Melting Point | 143-144 °C | N/A |

| Purity (Typical) | >98% (by HPLC or GC) | [11] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural confirmation. Due to the molecule's symmetry, only two signals are expected:

-

A singlet for the two aromatic protons.

-

A singlet for the twelve protons of the four equivalent methyl ester groups.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will show the expected number of unique carbon environments, confirming the molecular backbone. Key signals include those for the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.[12][13]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to verify the presence of key functional groups. Expected characteristic peaks include:

-

Strong C=O stretching vibration for the ester carbonyl group (typically around 1720-1740 cm⁻¹).

-

C-O stretching vibrations for the ester linkage.

-

Aromatic C-H and C=C stretching vibrations.

-

Absence of a broad O-H stretch, which would indicate the presence of unreacted carboxylic acid groups.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 310.26.[9]

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Presence of water in reagents. 3. Product loss during work-up. | 1. Increase reflux time; ensure adequate catalyst concentration. 2. Use anhydrous methanol and dry PMDA thoroughly. 3. Perform extractions of aqueous layers; minimize transfers. |

| Oily Product / Fails to Crystallize | Presence of significant impurities or residual solvent. | Re-dissolve in a minimal amount of hot solvent and attempt recrystallization again, perhaps with slower cooling or by adding a seed crystal. Ensure all starting materials are pure. |

| Product is Off-Color (Yellow/Brown) | Side reactions due to excessive heating or charring by sulfuric acid. | Ensure the catalyst is added slowly at low temperature. Maintain a gentle, controlled reflux; avoid overheating. |

| Broad Peak in IR Spectrum (3000-3500 cm⁻¹) | Incomplete esterification, presence of residual carboxylic acid groups. | Increase reflux time or the amount of acid catalyst. Ensure sufficient excess of methanol was used. |

Safety and Handling

-

Pyromellitic Dianhydride: Irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Methanol: Toxic and flammable. Can be fatal or cause blindness if swallowed. Handle only in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Always add acid to other liquids slowly; never the other way around.

-

General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Ensure appropriate fire safety equipment is accessible.

Conclusion

The synthesis of this compound from pyromellitic dianhydride via acid-catalyzed esterification is a robust and reproducible method. Success hinges on the careful control of reaction conditions, particularly the exclusion of water and the management of heat during catalyst addition and reflux. The purification by recrystallization is a critical step for obtaining a high-purity final product. By understanding the chemical principles and adhering to the detailed protocol presented, researchers can reliably synthesize this valuable compound for further application in their scientific endeavors.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

- Global Substance Registration System. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000374).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- (n.d.). 1H NMR and 13C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer.

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link].

-

ResearchGate. (2018). Can you recommend the reaction conditions of esterification of anhydride with alcohol? Retrieved from [Link].

-

ResearchGate. (n.d.). ¹H NMR spectrum for product 1b in CDCl3 using tetramethylsilane (TMS) as reference. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester. NIST Chemistry WebBook. Retrieved from [Link].

-

Quora. (2017). How to recrystallize a product from methanol. Retrieved from [Link].

-

ResearchGate. (2015). (PDF) Synthesis of Pyromellitic Dianhydride (PMDA) and Tetraoctyl Pyromellitate (TOPM) by Alkali Oxygen Oxidation of Anthraeite and Esterification of PMDA with Isooctyl Alcohol. Retrieved from [Link].

- Google Patents. (n.d.). Method for testing pyromellitic acid anhydride purity and organic impurity.

-

Du, K., et al. (2015). Synthesis of Pyromellitic Dianhydride (PMDA) and Tetraoctyl Pyromellitate (TOPM) by Alkali Oxygen Oxidation of Anthraeite and Esterification of PMDA with Isooctyl Alcohol. Atlantis Press. Retrieved from [Link].

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link].

-

ResearchGate. (2018). 1,2,4,5-Benzenetetracarboxylic acid: A versatile hydrogen bonding template for controlling the regioselective topochemical synthesis of head-to-tail photodimers from stilbazole derivatives. Retrieved from [Link].

- Google Patents. (n.d.). Process for producing 1,2,4,5-tetramethylbenzene.

-

Devaraj, N. K., et al. (n.d.). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. DASH (Harvard). Retrieved from [Link].

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR data and the results of elemental analysis of tetraalkylthiuram disulfides. Retrieved from [Link].

-

RSC Publishing. (n.d.). 1,2,4,5-Benzene-tetra-carboxylic acid: a versatile ligand for high dimensional lanthanide-based coordination polymers. Retrieved from [Link].

-

ResearchGate. (n.d.). Reagents and conditions: (a) methanol, H2SO4, reflux, 17 h; (b).... Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). Recrystallization. Retrieved from [Link].

-

Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150. Retrieved from [Link].

-

SpectraBase. (n.d.). 2,2,6,6-Tetramethyl-4-decen-3-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

- (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Google Patents. (n.d.). Production process for recovering methanol and sulfuric acid from dimethyl sulfate waste residue.

-

Reddit. (2014). Industrial process engineering: Methanol and Sulfuric Acid - under what conditions does it form Methyl Bisulfate?. Retrieved from [Link].

-

Nature. (2023). Economically viable co-production of methanol and sulfuric acid via direct methane oxidation. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Economically viable co-production of methanol and sulfuric acid via direct methane oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester [webbook.nist.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of Tetramethyl pyromellitate

An In-depth Technical Guide to the Physicochemical Properties of Tetramethyl Pyromellitate

Abstract

This compound, the tetramethyl ester of pyromellitic acid, is a significant chemical intermediate with a symmetrical aromatic core and four ester functionalities. This structure makes it a valuable building block in polymer science and materials chemistry. This technical guide provides a comprehensive overview of the essential , tailored for researchers, scientists, and professionals in drug development and materials science. The document details the compound's chemical identity, physicochemical characteristics, spectroscopic profile, synthesis, and key applications, along with critical safety and handling information.

Chemical Identity and Structure

This compound is systematically known as tetramethyl benzene-1,2,4,5-tetracarboxylate.[1][2] Its identity is well-defined by its CAS Registry Number, molecular formula, and structure.

-

Synonyms: Tetramethyl benzene-1,2,4,5-tetracarboxylate, Pyromellitic acid tetramethyl ester, 1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester.[1][2][4]

-

IUPAC Name: tetramethyl benzene-1,2,4,5-tetracarboxylate[1]

The molecule's structure consists of a central benzene ring substituted with four methoxycarbonyl (-COOCH₃) groups at the 1, 2, 4, and 5 positions. This symmetrical arrangement is fundamental to its properties and applications.

Caption: Chemical structure of this compound.

Physicochemical Properties

The are summarized below. This data is crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Weight | 310.26 g/mol | [1][2][3] |

| Appearance | White powder/solid | [3] |

| Melting Point | 144 °C | [2] |

| Purity/Assay | ≥98.0% | [3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| XLogP3-AA (LogP) | 1.3 | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The high degree of symmetry in the molecule leads to a relatively simple spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, only two distinct proton signals are expected.

-

A singlet corresponding to the two aromatic protons (C-H).

-

A singlet corresponding to the twelve methyl protons (-OCH₃) of the four equivalent ester groups.

-

-

¹³C NMR: The carbon spectrum is also simplified by symmetry.

-

A signal for the two equivalent aromatic carbons attached to hydrogen.

-

A signal for the four equivalent aromatic carbons attached to the ester groups.

-

A signal for the four equivalent carbonyl carbons (C=O) of the ester groups.

-

A signal for the four equivalent methyl carbons (-OCH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[5][6]

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1730 cm⁻¹: A strong absorption band from the C=O (carbonyl) stretching of the ester groups. This is a highly characteristic peak.

-

~1600 cm⁻¹: Aromatic C=C ring stretching.

-

~1200-1300 cm⁻¹: C-O stretching of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[5][7]

-

Molecular Ion Peak (M⁺): A peak at m/z = 310, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would involve the loss of a methoxy group (-OCH₃) to give a peak at m/z = 279, or the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 251.

Synthesis and Reactivity

Synthesis Protocol

A standard laboratory synthesis for this compound involves the Fischer esterification of pyromellitic acid with an excess of methanol, using a strong acid as a catalyst.

Reaction: Pyromellitic Acid + 4 CH₃OH ⇌ this compound + 4 H₂O (in the presence of H₂SO₄)

Step-by-Step Methodology:

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: Pyromellitic acid is suspended in an excess of anhydrous methanol.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

Reaction: The mixture is heated to reflux and stirred for several hours to drive the esterification to completion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized, often with a sodium bicarbonate solution, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The final product is purified by recrystallization from a solvent system like methanol/water to yield a white crystalline solid.

Caption: General synthesis workflow for this compound.

Reactivity

The chemistry of this compound is dominated by its four ester groups. These groups can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding carboxylic acid. They can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The aromatic ring can undergo electrophilic substitution, although the electron-withdrawing nature of the four ester groups makes it less reactive than benzene.

Applications

This compound serves as a crucial monomer and cross-linking agent in the field of materials science.

-

Polymer Synthesis: It is a key raw material for the synthesis of polyimides, which are high-performance polymers known for their thermal stability.[3]

-

Curing Agents: It is used as a primary raw material in the production of matting curing agents for powder coatings.[3]

-

Organic Synthesis: It acts as a precursor for other chemical derivatives, such as octyl pyromellitate.[3]

-

Metal-Organic Frameworks (MOFs): The carboxylate groups (after hydrolysis) can act as linkers to coordinate with metal ions, forming porous MOF structures with applications in gas storage and catalysis.

Safety and Handling

Proper safety precautions are essential when handling this compound. Users should always consult the most current Safety Data Sheet (SDS) before use.

-

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

This compound is a well-characterized aromatic ester with a unique, symmetrical structure that makes it highly valuable in polymer and materials chemistry. Its defined physicochemical properties, clear spectroscopic signatures, and established synthesis routes provide a solid foundation for its use in research and industrial applications. Understanding these technical details is key to effectively and safely utilizing this versatile chemical building block.

References

-

PubChem. (n.d.). Tetramethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester (CAS 635-10-9). Retrieved from [Link]

-

Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of tetramethyl (E)-4,4′-(ethene-1,2-diyl)bis(5-nitrobenzene-1,2-dicarboxylate). Retrieved from [Link]

-

MaSaTECH. (n.d.). Tetramethyl Orthosilicate (TMOS) detection by Advanced Ion Mobility Spectrometer - AIMS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Mahmoud, A. R. (2023). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound (CAS# 635-10-9). Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Tetramethyltin. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.

Sources

- 1. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. haihangchem.com [haihangchem.com]

- 4. This compound CAS#: 635-10-9 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

Tetramethyl pyromellitate CAS number and molecular structure

An In-Depth Technical Guide to Tetramethyl Pyromellitate for Researchers and Drug Development Professionals

Introduction

This compound, a tetra-ester derivative of pyromellitic acid, is a symmetrical aromatic compound that serves as a crucial building block in various fields of chemical synthesis. While not an active pharmaceutical ingredient itself, its rigid structure and versatile connectivity make it an important precursor, particularly in the burgeoning field of materials science and its intersection with advanced drug delivery systems. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of its core properties, synthesis, and potential applications for researchers and drug development professionals. We will delve into not just the "what" but the "why" of its chemistry, grounding our discussion in established principles and validated protocols.

The compound is systematically known as tetramethyl benzene-1,2,4,5-tetracarboxylate.[1] Its unique planar structure, featuring four methyl ester groups appended to a central benzene ring, imparts specific physicochemical properties that are highly valuable in the construction of larger, well-defined molecular architectures.

Key Identifiers:

-

Synonyms: Pyromellitic acid tetramethyl ester, 1,2,4,5-Benzenetetracarboxylic acid tetramethyl ester, Tetramethyl 1,2,4,5-benzenetetracarboxylate.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a central benzene ring substituted at the 1, 2, 4, and 5 positions with methoxycarbonyl groups [-C(=O)OCH₃]. This arrangement results in a highly symmetrical, planar molecule. The molecule is achiral and possesses no stereocenters.[4]

Caption: 2D molecular structure of this compound.

The physical and chemical properties of this compound are summarized below. These characteristics are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 310.26 g/mol | [1][4] |

| Physical Form | Solid | |

| Melting Point | 143-144 °C | [5][6] |

| Boiling Point | 370.9 °C at 760 mmHg | [5][7] |

| Density | ~1.287 g/cm³ | [5][7] |

| Flash Point | 161.5 °C | [5][7] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC | [1][2][4] |

| InChIKey | QVEIFJBUBJUUMB-UHFFFAOYSA-N | [2][4] |

| Purity (Typical) | 98% | [3] |

Synthesis Protocol

The most common and direct method for synthesizing this compound is the Fischer esterification of pyromellitic acid with methanol. This reaction is a classic acid-catalyzed nucleophilic acyl substitution.

Mechanistic Rationale

The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to protonate the carbonyl oxygen of the carboxylic acid groups. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. As the reaction is an equilibrium, it is crucial to shift the equilibrium towards the product side. This is achieved by using a large excess of methanol, which acts as both reactant and solvent, and by removing the water byproduct as it forms.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyromellitic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-30 equivalents).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring suspension. The addition is exothermic and should be done in an ice bath.

-

Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling to room temperature, reduce the volume of methanol under reduced pressure. Pour the concentrated mixture into a beaker of cold water or ice, which will cause the crude product to precipitate as a white solid.

-

Neutralization & Filtration: Stir the aqueous suspension and neutralize any remaining acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Collect the crude solid by vacuum filtration and wash thoroughly with deionized water.

-

Purification: The primary method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly to form pure crystals. Filter the crystals and dry them under vacuum.

-

Validation: Confirm the identity and purity of the final product by measuring its melting point (expected: 143-144°C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the molecular structure.

Applications in Research and Drug Development

While this compound is not used directly as a therapeutic agent, its derivatives, particularly the parent pyromellitic acid, are of significant interest as "linkers" or "struts" in the synthesis of Metal-Organic Frameworks (MOFs).[8] This application is highly relevant to drug development, as MOFs are emerging as next-generation platforms for targeted drug delivery.[8]

Role as a Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. The rigid, symmetrical, and poly-functional nature of the pyromellitate structure makes it an ideal candidate for a linker. Upon hydrolysis of the methyl esters back to carboxylic acids, the resulting pyromellitic acid can coordinate with metal ions (such as zinc, iron, or copper) in a highly predictable manner, leading to the self-assembly of a porous, three-dimensional framework.[8]

MOFs for Targeted Drug Delivery

The utility of MOFs in drug development stems from their unique properties:

-

High Porosity and Surface Area: MOFs possess exceptionally large internal volumes, allowing for a high loading capacity of drug molecules.[8]

-

Tunable Pore Size: The dimensions of the pores can be precisely controlled by selecting different linkers and metal ions, enabling the encapsulation of a wide range of drug molecules, from small molecules to larger biologics.

-

Biocompatibility: Many MOFs, especially those based on endogenous metals like iron and zinc, exhibit good biocompatibility and biodegradability.[8]

-

Controlled Release: Drug release can be triggered by specific stimuli in the target environment, such as a change in pH. For instance, many MOFs are designed to be stable at physiological pH (7.4) but disassemble in the acidic microenvironment of tumors, releasing their therapeutic payload directly at the site of action.[8]

Caption: Conceptual workflow of MOF-based targeted drug delivery.

Safety and Handling

This compound is classified as an irritant. Based on its GHS pictograms and hazard statements, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Ventilation: Handle the solid powder in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust.[9][10]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10][12]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a foundational chemical with a well-defined structure and accessible synthesis. For researchers in materials science and drug development, its primary value lies not in its direct biological activity, but in its role as a precursor to rigid, symmetrical linkers for creating advanced materials. Its application in the synthesis of Metal-Organic Frameworks for targeted drug delivery highlights how fundamental organic chemistry can provide the tools to solve complex biomedical challenges. Understanding the synthesis, properties, and safe handling of this compound is the first step toward innovating the next generation of smart therapeutic systems.

References

-

CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved December 30, 2025, from [Link]

-

Angene Chemical. (n.d.). This compound (CAS# 635-10-9). Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

- BDMAEE. (2025, May 1).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetraoctyl pyromellitate. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate. Retrieved from [Link]

-

Le, T. T., & Schug, K. A. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Pharmaceuticals (Basel), 11(2), 49. [Link]

-

ResearchGate. (2025, October 22). Synthesis of polyprenyl monoesters of 1,2,4,5-benzenetetracarboxylic (pyromellitic) acid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: TETRAMETHYL LEAD. Retrieved from [Link]

-

Kumari, A., & Sangal, R. (2024). Secondary Metabolites In Drug Development: Tracing Their Historical And Therapeutic Impact. Emerging Trends in Metabolites. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Tetramethylsilane. Retrieved from [Link]

-

Wnorowski, A., et al. (2022). Research in the Field of Drug Design and Development. Molecules, 27(15), 4927. [Link]

-

ResearchGate. (2025, August 6). Synthesis of Poly(tetramethylsilpyrenylenesiloxane) Derivatives. Retrieved from [Link]

Sources

- 1. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. angenesci.com [angenesci.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound CAS#: 635-10-9 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. nj.gov [nj.gov]

- 12. carlroth.com:443 [carlroth.com:443]

The Solubility of Tetramethyl Pyromellitate: A Technical Guide for Researchers

Introduction: Understanding the Significance of Tetramethyl Pyromellitate Solubility

This compound, the tetramethyl ester of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid), is a key chemical intermediate in the synthesis of advanced materials.[1] Its rigid aromatic core and four ester functionalities make it a valuable building block for high-performance polymers, including polyimides and polyesters, which are utilized in applications demanding high thermal stability and mechanical strength. The solubility of this compound in common organic solvents is a critical parameter that dictates its utility in these synthetic processes, influencing reaction kinetics, purification strategies, and the overall efficiency of polymer production.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this guide focuses on predicting solubility based on fundamental chemical principles and provides a detailed experimental framework for researchers to determine precise solubility values. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their work.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This principle is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Molecular Structure of this compound and its Implications for Solubility

This compound possesses a symmetrical, non-polar benzene ring at its core. However, the four methyl ester groups (-COOCH₃) attached to the ring introduce significant polarity. The carbonyl (C=O) and ether (C-O-C) linkages within the ester groups are polar and can act as hydrogen bond acceptors.[2] The molecule itself lacks hydrogen bond donors. This dual nature—a non-polar aromatic core and multiple polar functionalities—results in a nuanced solubility profile.

Caption: Molecular structure of this compound.

Predicted Solubility Profile of this compound

Based on the principles of intermolecular forces, a predicted solubility profile for this compound in a range of common organic solvents can be established. For context, we can consider the known solubility of a structurally similar compound, dimethyl terephthalate (DMT), which is the dimethyl ester of a benzenedicarboxylic acid. DMT is reported to have good solubility in chloroform, methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with lower solubility in alcohols and very poor solubility in water.[3][4][5][6] We can anticipate a similar trend for this compound, with adjustments for the increased number of polar ester groups.

| Solvent Class | Specific Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-polar Aromatic | Toluene | 2.4 | Moderate | The aromatic nature of toluene will interact favorably with the benzene ring of this compound, but its low polarity may limit the solvation of the four ester groups. |

| Non-polar Aliphatic | Hexane | 0.1 | Low | The non-polar nature of hexane will not effectively solvate the polar ester groups, leading to poor solubility. |

| Chlorinated | Chloroform | 4.1 | High | Chloroform is a good solvent for many organic compounds and is known to be a good solvent for the related compound, DMT.[3][4][5][6] Its polarity is suitable for solvating the ester groups. |

| Dichloromethane | 3.1 | High | Similar to chloroform, dichloromethane is a versatile solvent with a polarity that should effectively dissolve this compound. | |

| Ethers | Diethyl Ether | 2.8 | Moderate to Low | While the ether functionality can interact with the solute, the overall low polarity and inability to donate hydrogen bonds may limit solubility. |

| Tetrahydrofuran (THF) | 4.0 | Moderate to High | THF is more polar than diethyl ether and is a good solvent for a wide range of organic compounds. It is expected to be a reasonably good solvent for this compound. | |

| Ketones | Acetone | 5.1 | High | Acetone is a polar aprotic solvent that should effectively solvate the ester groups of this compound. |

| Esters | Ethyl Acetate | 4.4 | Moderate to High | The "like dissolves like" principle suggests that an ester solvent should be effective. The polarity is in a suitable range. |

| Alcohols | Methanol | 5.1 | Moderate to Low | Although polar, the strong hydrogen-bonding network of methanol may be disrupted by the non-polar aromatic core of the solute, potentially limiting solubility. DMT has limited solubility in alcohols.[5] |

| Ethanol | 4.3 | Moderate to Low | Similar to methanol, the hydrogen-bonding nature of ethanol may limit the dissolution of the largely non-polar regions of the solute molecule. | |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | High | DMF is a strong polar aprotic solvent and is an excellent solvent for DMT.[3][4] It is expected to be a very good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a highly polar aprotic solvent and is also an excellent solvent for DMT.[3][4] It is anticipated to readily dissolve this compound. | |

| Aqueous | Water | 10.2 | Very Low | The large, non-polar aromatic core and the lack of hydrogen bond donating groups on this compound make it highly unlikely to be soluble in water. DMT is fairly insoluble in water.[5] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is essential. The isothermal saturation method is a robust and widely used technique. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Isothermal Saturation Method Workflow

Caption: Experimental workflow for the isothermal saturation method.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

To a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The presence of undissolved solid is crucial for ensuring that a saturated solution is achieved at equilibrium.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the vials and then draw the supernatant, or to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).

-

-

Sample Dilution:

-

Accurately dilute the collected aliquot with a known volume of the pure solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear dynamic range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated analytical technique.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the diluted sample is then determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, UV-Vis spectroscopy can be a rapid method. A calibration curve of absorbance versus concentration must be generated.

-

-

-

Solubility Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration of the diluted sample and the dilution factor.

-

-

Replicates:

-

Perform the entire experiment at least in triplicate for each solvent to ensure the reproducibility and statistical validity of the results.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table summarizing the solubility of this compound in various solvents at a specified temperature is highly recommended. For studies investigating the effect of temperature on solubility, a graph of solubility versus temperature for each solvent provides a visual representation of the trends.

The interpretation of the data should refer back to the theoretical principles of solubility. For instance, higher solubility in polar aprotic solvents like DMF and DMSO compared to non-polar solvents like hexane would be consistent with the molecular structure of this compound. Any deviations from the predicted trends should be discussed, considering specific solvent-solute interactions that may not be immediately obvious.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a sound understanding of its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its solubility profile in common organic solvents. This guide provides a theoretical framework for such predictions and, more importantly, a detailed, self-validating experimental protocol for the accurate determination of solubility. By following the methodologies outlined herein, researchers can generate the precise data required for their specific applications, thereby facilitating the efficient use of this compound in the development of advanced materials and other chemical processes.

References

-

OXXYNOVA. Dimethyl Terephthalate (DMT) – solid. [Link]

-

OXXYNOVA. Dimethyl Terephthalate (liquid DMT) – Ultra-pure. [Link]

-

Solubility of Things. Dimethyl terephthalate. [Link]

-

Journal of Chemical & Engineering Data. Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions. [Link]

-

IUPAC. Solubility Data Series. [Link]

-

CORE. Organic Solvent Solubility Data Book. [Link]

-

Chemguide. an introduction to esters. [Link]

-

NIST. 1,3,5-Benzenetricarboxylic acid, trimethyl ester. [Link]

-

IUPAC. SOLUBILITY DATA SERIES. [Link]

-

Semantic Scholar. Determination and Correlation for Solubility of Aromatic Acids in Solvents. [Link]

-

ACS Publications. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. [Link]

-

ResearchGate. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. [Link]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

PubChem. This compound. [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) of Tetramethyl pyromellitate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic properties of tetramethyl pyromellitate, a key organic compound with applications in materials science and as a building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for predicting its behavior in various chemical reactions. This document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis and supported by field-proven insights.

Introduction

This compound, with the chemical formula C₁₄H₁₄O₈ and a molecular weight of 310.26 g/mol , is the tetramethyl ester of pyromellitic acid.[1][2][3][4] Its symmetrical structure, a benzene ring substituted with four methoxycarbonyl groups at the 1, 2, 4, and 5 positions, gives rise to a unique and informative spectroscopic fingerprint. This guide will dissect this fingerprint, providing a foundational understanding for professionals working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectroscopy

Theoretical Framework: Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher δ).

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent peaks that would obscure the analyte signals.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between pulses ensures that all protons have returned to their equilibrium state before the next pulse.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Data Analysis and Interpretation:

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 2H | Aromatic Protons (H-3, H-6) |

| ~3.9 | Singlet | 12H | Methyl Protons (-OCH₃) |

Causality of Observations:

-

The two aromatic protons are chemically equivalent due to the molecule's C₂h symmetry. They appear as a single singlet because they do not have any adjacent protons to couple with. Their downfield chemical shift of approximately 8.2 ppm is a result of the strong deshielding effect of the four electron-withdrawing carboxyl groups attached to the benzene ring.

-

The twelve methyl protons of the four ester groups are also chemically equivalent. They give rise to a single, sharp singlet at around 3.9 ppm. This chemical shift is typical for protons of a methyl group attached to an oxygen atom of an ester functionality.

Workflow for ¹H NMR Analysis:

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with some key differences in the acquisition parameters:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) is often required due to the low natural abundance of the ¹³C isotope.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: A significantly larger number of scans (e.g., 128 or more) is necessary to achieve a good signal-to-noise ratio.

-

Data Analysis and Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is also simple, reflecting its symmetry.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl Carbon (C=O) |

| ~137 | Aromatic Carbon (C-1, C-2, C-4, C-5) |

| ~130 | Aromatic Carbon (C-3, C-6) |

| ~53 | Methyl Carbon (-OCH₃) |

Causality of Observations:

-

The four carbonyl carbons of the ester groups are chemically equivalent and appear as a single peak in the downfield region (~165 ppm), which is characteristic of ester carbonyl carbons.

-

The four aromatic carbons directly attached to the carboxyl groups are equivalent and resonate at a downfield chemical shift (~137 ppm) due to the electron-withdrawing effect of the substituents.

-

The two aromatic carbons bearing hydrogen atoms are also equivalent and appear at a slightly more upfield position (~130 ppm) compared to the substituted aromatic carbons.

-

The four methyl carbons of the ester groups are equivalent and show a peak at around 53 ppm, a typical value for methoxy carbons in esters.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for functional group identification.

Experimental Protocol: Acquiring the FT-IR Spectrum

For a solid sample like this compound, the KBr pellet method is a common and effective technique:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis and Interpretation:

The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic ester.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (methyl) |

| ~1730 | Strong, sharp | C=O stretch (ester) |

| ~1600, ~1450 | Medium to weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

Causality of Observations:

-

The strong, sharp absorption at approximately 1730 cm⁻¹ is the most prominent feature and is indicative of the carbonyl (C=O) stretching vibration of the ester functional groups.

-

The strong band around 1250 cm⁻¹ is characteristic of the C-O stretching vibration of the ester linkage.

-

The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

The bands in the 3000-2850 cm⁻¹ range correspond to the stretching vibrations of the C-H bonds in the methyl groups.

-

The strong absorption around 850 cm⁻¹ is attributed to the out-of-plane bending of the C-H bonds on the benzene ring, which is characteristic of a 1,2,4,5-tetrasubstituted benzene.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: Acquiring the Mass Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method for analyzing this compound.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and separated from the solvent on a capillary column (e.g., a nonpolar or medium-polarity column).

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

Data Analysis and Interpretation:

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 310 | Moderate | [M]⁺ (Molecular Ion) |

| 279 | High | [M - OCH₃]⁺ |

| 251 | Moderate | [M - COOCH₃]⁺ |

| 192 | Low | [M - 2(COOCH₃)]⁺ |

| 59 | High | [COOCH₃]⁺ |

Causality of Fragmentation:

-

The molecular ion peak ([M]⁺) at m/z 310 confirms the molecular weight of this compound.[1]

-

The most abundant fragment ion is often observed at m/z 279 , corresponding to the loss of a methoxy radical (•OCH₃) from the molecular ion. This is a common fragmentation pathway for methyl esters.

-

Another significant fragment appears at m/z 251 , resulting from the loss of a methoxycarbonyl radical (•COOCH₃).

-

The fragment at m/z 59 corresponds to the methoxycarbonyl cation ([COOCH₃]⁺), which is a characteristic fragment for methyl esters.

-

A less intense peak at m/z 192 can be attributed to the loss of two methoxycarbonyl groups.

Fragmentation Pathway Diagram:

Caption: Primary fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data of this compound, when analyzed in a complementary manner, provides an unambiguous structural confirmation. The simplicity of its NMR spectra is a direct reflection of its high degree of symmetry. The IR spectrum clearly identifies the characteristic functional groups of an aromatic ester. Finally, the mass spectrum confirms the molecular weight and reveals a predictable fragmentation pattern. This comprehensive spectroscopic guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

CAS Common Chemistry. This compound. American Chemical Society. [Link]

-

GSRS. This compound. Global Substance Registration System. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Properties of Tetramethyl Pyromellitate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal properties of Tetramethyl Pyromellitate (CAS No. 635-10-9), focusing on its melting point and decomposition characteristics. As a key intermediate in various chemical syntheses, understanding its thermal behavior is crucial for ensuring process safety, optimizing reaction conditions, and maintaining product purity.

Introduction to this compound

This compound, also known as pyromellitic acid tetramethyl ester, is a tetra-functional aromatic ester. Its rigid benzene core and four methoxycarbonyl groups impart unique properties that make it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and specialty chemicals. The thermal stability of this compound is a critical parameter that dictates its handling, storage, and application in high-temperature processes.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For this compound, a sharp and well-defined melting point is indicative of a high-purity sample.

Experimental Data

Multiple sources consistently report the melting point of this compound to be in a narrow range, highlighting its stable crystalline structure.

| Property | Value | Source(s) |

| Melting Point | 143-144°C | [1][2] |

| Melting Point | 144°C | [3] |

Methodology for Melting Point Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the melting point and enthalpy of fusion of a material.[4][5] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty sealed pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[4]

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert gas like nitrogen is crucial to prevent oxidation of the sample at elevated temperatures, which could lead to erroneous results and the formation of impurities.

-

Heating Rate: A controlled heating rate of 10°C/min is a standard practice that allows for sufficient thermal equilibrium within the sample, resulting in a sharp and well-defined melting peak. Faster rates can lead to a broadening of the peak and a shift in the observed melting temperature.

Thermal Decomposition Analysis

Understanding the thermal decomposition behavior of this compound is paramount for defining its upper-temperature limit in applications and for ensuring safe handling and processing. Thermal decomposition involves the breaking of chemical bonds, leading to the formation of smaller, volatile molecules.

While specific decomposition studies for this compound are not extensively detailed in the provided search results, the principles of thermal analysis can be applied to predict and characterize its decomposition profile. Thermogravimetric Analysis (TGA) is the primary technique employed for this purpose.[4]

Expected Decomposition Profile

Based on the structure of this compound, the initial decomposition steps would likely involve the cleavage of the ester groups. The Si-C bond cleavage is a known initial step in the decomposition of similar organosilicon compounds.[6]

Methodology for Decomposition Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the final residue.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is tared and calibrated.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its expected decomposition point.

-

Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices:

-

Atmosphere Control: Conducting the analysis under both an inert (nitrogen) and an oxidative (air) atmosphere can provide valuable insights. Decomposition in an inert atmosphere is purely thermal, while in air, oxidative degradation processes will also occur, often at lower temperatures.

-

Evolved Gas Analysis (EGA): For a more comprehensive understanding, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the gaseous products evolved during decomposition.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process for characterizing this compound.

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

The thermal properties of this compound are well-defined, with a sharp melting point in the range of 143-144°C. While specific decomposition data is limited in publicly available literature, standard thermal analysis techniques such as TGA can be readily employed to determine its thermal stability and decomposition pathway. A thorough understanding of these properties, obtained through the robust methodologies outlined in this guide, is essential for the safe and effective application of this versatile chemical intermediate in research and industrial settings.

References

- TETRAMETHYL PYROMELLIT

- Tetramethyl pyromellit

- This compound | C14H14O8 | CID 69455. PubChem - NIH.

- TETRAMETHYL PYROMELLIT

- Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. RSC Publishing.

- Thermal Analysis.

- Thermal Analysis Techniques in Materials Characterization.

Sources

An In-depth Technical Guide to the Commercial Sources and Purity of Tetramethyl Pyromellitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethyl pyromellitate, the tetramethyl ester of pyromellitic acid, is a key chemical intermediate in the synthesis of various polymers and organic compounds. Its purity is paramount to ensure the desired properties and reactivity in downstream applications. This technical guide provides a comprehensive overview of the commercial sources of this compound, typical purity levels, and a detailed exploration of the analytical methodologies for purity assessment and the strategies for its purification. This document is intended to be a practical resource for researchers and professionals working with this compound, offering insights into potential impurities and providing actionable protocols for its characterization and purification.

Introduction to this compound